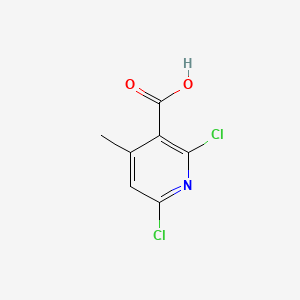

2,6-Dichloro-4-methylnicotinic acid

Description

Significance and Research Context of 2,6-Dichloro-4-methylnicotinic Acid

The significance of this compound in chemical research lies primarily in its role as a key intermediate for the synthesis of more complex molecules. Researchers have utilized this compound in the development of novel compounds with potential biological activities. Its reactivity allows for various chemical transformations, making it a valuable tool for creating diverse molecular architectures.

The research context surrounding this compound is often linked to the exploration of new therapeutic agents. The pyridine (B92270) nucleus is a common scaffold in many biologically active compounds, and the specific substitution pattern of this compound provides a unique starting point for the design and synthesis of new drug candidates.

Academic Relevance and Research Landscape

The academic relevance of this compound is evident from its appearance in scientific literature, particularly in studies focused on synthetic methodologies and medicinal chemistry. The research landscape is characterized by efforts to develop efficient synthetic routes to this compound and its derivatives, as well as to investigate the properties and potential applications of the resulting molecules.

Key areas of academic inquiry include:

The development of efficient and scalable synthetic methods.

The exploration of its utility as a scaffold for creating libraries of compounds for biological screening.

The investigation of the structure-activity relationships of its derivatives.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound is to expand the toolbox of synthetic chemists and to discover new molecules with potential utility. The scope of this inquiry is broad, ranging from fundamental studies of its chemical reactivity to the applied science of drug discovery.

A significant focus of research has been on the synthesis of this compound and its derivatives. For instance, one method involves the reaction of 2,6-dichloro-4-methylpyridine (B1311327) with a suitable carboxylating agent. Another approach starts from different precursors and employs a series of reactions to construct the desired molecule. indianastate.educhemicalbook.com

The table below provides a summary of some of the chemical properties of this compound and a related compound.

| Property | This compound | 2,4-Dichloro-6-methylnicotinic acid |

| Molecular Formula | C7H5Cl2NO2 epa.gov | C7H5Cl2NO2 nih.gov |

| Molecular Weight | 206.02 g/mol epa.gov | 206.02 g/mol nih.gov |

| CAS Number | 62774-90-7 sigmaaldrich.com | 56022-07-2 nih.gov |

Detailed research findings have demonstrated the utility of this compound as a precursor. For example, it can be converted to its methyl ester, methyl 2,6-dichloro-4-methylnicotinate, which is another useful intermediate in organic synthesis. ambeed.com The synthesis of related nicotinic acid derivatives, such as 5-chloro-2-methoxy-4-methyl nicotinic acid, has also been reported, highlighting the versatility of these chlorinated pyridine scaffolds. google.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSNTWMXACGOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350247 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-90-7 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Methylnicotinic Acid

Established Synthetic Routes to 2,6-Dichloro-4-methylnicotinic Acid

Established methods for the synthesis of this compound predominantly utilize 2,6-dichloro-4-methylnicotinonitrile as a key precursor or build the chlorinated pyridine (B92270) ring from acyclic precursors. These routes are characterized by their reliance on classical organic reactions to achieve the target molecule.

Synthesis from 2,6-Dichloro-4-methylnicotinonitrile

A common and direct approach to this compound involves the chemical modification of 2,6-dichloro-4-methylnicotinonitrile. This precursor, which already contains the required dichlorinated and methylated pyridine core, can be converted to the final product through a hydrolysis reaction.

While information on the direct reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile to this compound using zinc and ammonia is not extensively detailed in the provided search results, a related process is described for the synthesis of 6-methylnicotinic acid methyl ester from 2-chloro-6-methylnicotinic acid methyl ester. In this procedure, zinc powder is used in the presence of formic acid and acetic acid in a mixture of methanol and water to achieve dechlorination. This suggests a potential avenue for the selective removal of chlorine atoms from the pyridine ring, although specific conditions for the target molecule are not provided.

The hydrolysis of the nitrile group in 2,6-dichloro-4-methylnicotinonitrile to a carboxylic acid is a critical step in this synthetic pathway. While specific experimental details for this exact transformation are not available in the search results, the hydrolysis of similar chlorocyanopyridines is acknowledged as a viable, though sometimes challenging, reaction. The presence of halogens at the 2- and 4-positions can make them susceptible to hydrolysis under certain conditions. A general approach for the hydrolysis of a related compound, 2,6-dichloro-5-fluoronicotinoyl chloride, involves slurrying the acid chloride in water and adding aqueous sodium hydroxide to achieve a pH of 10, followed by acidification with hydrochloric acid to precipitate the nicotinic acid derivative. This suggests that a basic hydrolysis followed by acidic workup could be a viable method for the hydrolysis of 2,6-dichloro-4-methylnicotinonitrile.

| Reactant | Reagents | Product | Reference |

| 2,6-dichloro-5-fluoronicotinoyl chloride | 1. 50% aq. NaOH2. 37% HCl | 2,6-dichloro-5-fluoronicotinic acid | US5204478A |

Synthesis from Related Nicotinic Acid Derivatives

An alternative strategy involves the synthesis of this compound from other nicotinic acid derivatives. This can be achieved by introducing the chloro substituents onto a pre-existing nicotinic acid backbone. A patent describes a process for preparing 2,6-dichloro-5-fluoronicotinic acid from a 2,6-dihydroxy-5-fluoronicotinate. This process involves the conversion of the dihydroxy compound to the corresponding dichloro derivative using phosphorus oxychloride in the presence of a lithium reagent, followed by hydrolysis of the resulting acid chloride. This suggests a potential pathway where a suitably substituted 4-methylnicotinic acid derivative could be dichlorinated to yield the target compound.

| Starting Material | Key Transformation | Product | Reference |

| 2,6-dihydroxy-5-fluoronicotinate | Chlorination with POCl₃ and a lithium reagent, followed by hydrolysis | 2,6-dichloro-5-fluoronicotinic acid | US5204478A |

Multi-step Synthetic Sequences

The synthesis of this compound can also be accomplished through multi-step reaction sequences that build the molecule from simpler, more readily available starting materials. One patented method describes the preparation of 2-chloro-4-methyl nicotinonitrile from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile. This involves a condensation reaction followed by a chlorinating cyclization using phosphorus oxychloride and phosphorus pentachloride. Although this synthesis yields a monochlorinated precursor, it demonstrates the construction of the substituted pyridine ring from acyclic compounds. A subsequent chlorination step would be necessary to obtain the desired 2,6-dichloro-4-methylnicotinonitrile, which could then be hydrolyzed to the final product.

Another example of a multi-step synthesis involves the preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline through a controlled chlorination process. This highlights the stepwise introduction of chloro substituents onto an aromatic ring, a strategy that could potentially be adapted for the synthesis of this compound from a suitable 4-methylnicotinic acid precursor.

Advanced Synthetic Strategies and Process Optimization

Currently, there is a lack of specific information in the provided search results regarding advanced synthetic strategies and process optimization for the production of this compound. Research in this area would likely focus on the development of more efficient and environmentally friendly catalytic methods, the optimization of reaction conditions to improve yields and reduce byproducts, and the design of more convergent synthetic routes to minimize the number of reaction steps. The development of continuous flow processes could also offer advantages in terms of safety, scalability, and product consistency.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be approached from its dihydroxy precursor, 2,6-dihydroxy-4-methylnicotinic acid. This transformation involves the replacement of the hydroxyl groups with chlorine atoms, a common strategy for producing chloropyridine derivatives. While various chlorinating agents can be employed, this conversion is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures.

Although direct catalytic C-H chlorination using palladium catalysts is a known method for introducing chlorine atoms onto aromatic rings, the synthesis of dichloronicotinic acid derivatives from dihydroxy precursors is a more established route. nih.gov In this context, the "catalyst" can be a substance that facilitates the chlorination process, such as a phase-transfer catalyst or a Lewis acid, although the primary transformation is driven by the potent chlorinating reagent itself. For instance, the analogous synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride is achieved by reacting its dihydroxy precursor with phosphorus oxychloride in the presence of a lithium reagent.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry is an advanced manufacturing technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. In a flow system, reagents are pumped through a network of tubes and reactors where the chemical transformations occur.

While specific literature detailing a continuous-flow synthesis for this compound is not widely available, the principles of this methodology are highly applicable to its potential production. For instance, exothermic chlorination reactions, such as the conversion of a dihydroxy precursor with phosphorus oxychloride, can be managed more effectively and safely in a continuous-flow reactor due to the high surface-area-to-volume ratio, which allows for rapid heat dissipation. This technology enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. The application of continuous-flow processes is well-documented for the synthesis of various complex molecules and active pharmaceutical ingredients, highlighting its potential utility in the production of this compound.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Key considerations include reaction kinetics, thermodynamics, process safety, and cost-effectiveness.

For a reaction like the chlorination of 2,6-dihydroxy-4-methylnicotinic acid, managing the exothermic nature of the reaction is paramount on a large scale. Inadequate heat removal can lead to temperature spikes, resulting in side reactions, product degradation, and potential safety hazards. Large-scale reactors require efficient cooling systems and careful control over the rate of reagent addition.

Furthermore, ensuring efficient mixing becomes more challenging in large vessels, which can lead to localized "hot spots" or areas of high reactant concentration, affecting yield and purity. Post-reaction work-up and purification also need to be scalable. Processes like filtration, extraction, and crystallization must be optimized to handle large volumes of material efficiently and economically. The choice of solvents and reagents must also be evaluated for their cost, environmental impact, and safety on an industrial scale.

Derivatization of this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives such as esters and amides. The chloro-substituents on the pyridine ring also offer sites for further modification through nucleophilic substitution reactions.

Esterification Reactions

Esterification is a fundamental reaction for derivatizing carboxylic acids. One of the most common methods is the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed toward the product side by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Various catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Other modern esterification methods utilize coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can facilitate the reaction under milder conditions. researchgate.net

| Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Methyl 2,6-dichloro-4-methylnicotinate |

| Ethanol | p-Toluenesulfonic Acid (TsOH) | Reflux in ethanol with water removal | Ethyl 2,6-dichloro-4-methylnicotinate |

| Isopropanol | Acidic Ion-Exchange Resin | Heating in excess isopropanol | Isopropyl 2,6-dichloro-4-methylnicotinate |

Amidation Reactions

The conversion of this compound into amides is another crucial derivatization pathway. This transformation typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common methods involve the use of coupling reagents, which form a highly reactive intermediate in situ. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are widely used for their efficiency and broad substrate scope. researchgate.net

Alternatively, direct amidation can be achieved catalytically. Boron-based Lewis acids, for example, have been shown to be effective catalysts for the direct condensation of carboxylic acids and amines, often under dehydrative conditions. nih.govresearchgate.net

| Amine | Coupling Reagent/Catalyst | Base (if applicable) | Product |

|---|---|---|---|

| Ammonia | Thionyl Chloride (forms acyl chloride intermediate) | - | 2,6-Dichloro-4-methylnicotinamide |

| Aniline | HBTU | DIPEA | 2,6-Dichloro-N-phenyl-4-methylnicotinamide |

| Benzylamine | Boric Acid (B(OH)₃) | - | N-Benzyl-2,6-dichloro-4-methylnicotinamide |

Halogen Exchange Reactions

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution, allowing for halogen exchange reactions. These reactions are important for introducing other halogens, such as fluorine, bromine, or iodine, which can significantly alter the compound's chemical and physical properties.

The aromatic Finkelstein reaction is a classic example of a halogen exchange process. nih.gov In this type of reaction, an aryl chloride or bromide is converted to an aryl iodide or bromide using a metal halide salt. These transformations are often mediated by a metal catalyst, with copper and nickel complexes being particularly effective. nih.gov The driving force for the reaction is often the formation of a stable, insoluble salt (e.g., NaCl), which shifts the equilibrium toward the products. nih.gov The reactivity of halopyridines towards nucleophiles is enhanced by the electron-withdrawing nature of the ring nitrogen, particularly for halogens at the 2- and 4-positions. abertay.ac.uk

| Reagent | Catalyst | Potential Product | Reaction Type |

|---|---|---|---|

| Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | 2,6-Diiodo-4-methylnicotinic acid | Finkelstein Reaction |

| Potassium Fluoride (KF) | Phase-Transfer Catalyst | 2,6-Difluoro-4-methylnicotinic acid | Halex Reaction |

| Sodium Bromide (NaBr) | Nickel(II) Bromide (NiBr₂) | 2,6-Dibromo-4-methylnicotinic acid | Finkelstein-type Reaction |

Introduction of Trifluoromethyl Groups

The introduction of trifluoromethyl (CF3) groups onto the pyridine ring of derivatives of this compound is a key step in the synthesis of complex pharmaceutical intermediates. One notable application is in the development of a scalable manufacturing process for a key intermediate of the KRAS G12C inhibitor, divarasib. In this synthesis, this compound serves as the starting material. The process involves a deoxofluorination step to introduce the trifluoromethyl group. While the specific reagents for the trifluoromethylation step in this exact pathway are part of a broader multi-step synthesis, copper-mediated trifluoromethylation using reagents like Chen's reagent (a complex of copper(I) iodide and a trifluoromethyl source) is a common strategy for such transformations on halo-substituted aromatic and heteroaromatic rings. acs.org Another approach involves the chlorination of p-aminobenzotrifluoride to produce 2,6-dichloro-4-trifluoromethylaniline, demonstrating a method to build the desired substitution pattern on a related aniline scaffold. google.com

Reaction Mechanisms and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for the modification of aromatic systems. nih.gov The presence of two electron-withdrawing chlorine atoms and the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus activated for attack by nucleophiles. youtube.com

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.govlibretexts.org

Addition of the Nucleophile: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (at the C2 or C6 position). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The aromaticity of the pyridine ring is temporarily broken in this step.

Elimination of the Leaving Group: The aromaticity is restored in the second step when the leaving group, in this case, a chloride ion, is expelled.

The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. youtube.commasterorganicchemistry.com In this compound, the chlorine atoms themselves and the ring nitrogen contribute to this activation. Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, particularly on heterocyclic systems. nih.gov

A practical example of SNAr on a derivative of this acid is the regioselective amination that forms a key intermediate for the KRAS G12C inhibitor, divarasib. acs.org

| Step | Description | Intermediate |

| 1. Addition | A nucleophile attacks the carbon at the C2 or C6 position of the pyridine ring. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| 2. Elimination | A chloride ion is expelled from the ring, restoring aromaticity. | Substituted Pyridine Product |

Role of Halogen Substituents in Reactivity

The two chlorine substituents on the pyridine ring of this compound play a dual and crucial role in its reactivity.

Firstly, halogens are strong electron-withdrawing groups due to their high electronegativity (inductive effect). libretexts.orgmasterorganicchemistry.com This inductive withdrawal of electron density deactivates the ring towards electrophilic attack but, more importantly in this context, it activates the ring for nucleophilic aromatic substitution (SNAr). By making the ring electron-poor, the chlorine atoms facilitate the initial attack by a nucleophile. youtube.commasterorganicchemistry.com

Secondly, chloride is an excellent leaving group in SNAr reactions. After the nucleophile has attacked the ring and formed the Meisenheimer intermediate, the stability of the departing chloride ion allows for the facile re-aromatization of the ring to form the final substitution product. The effectiveness of halogens as leaving groups in SNAr reactions is a key aspect of their utility in synthetic chemistry. masterorganicchemistry.com

The combination of these two effects—ring activation via induction and the ability to act as a good leaving group—makes the chlorine atoms the primary sites for chemical transformation in this compound when reacted with nucleophiles.

| Halogen Property | Effect on SNAr Reactivity |

| Inductive Effect | Electron-withdrawing, which activates the pyridine ring for nucleophilic attack. |

| Leaving Group Ability | Chloride is a stable anion, making it a good leaving group, which facilitates the final step of the substitution reaction. |

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preferential reaction at one position over another. In this compound, the two chlorine atoms are located at positions C2 and C6, which are electronically similar due to their symmetrical placement relative to the ring nitrogen. However, the presence of the carboxylic acid group at C3 and the methyl group at C4 can influence the regioselectivity of substitution reactions.

In nucleophilic aromatic substitution (SNAr), the substitution typically occurs at the more electrophilic carbon. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated towards nucleophilic attack. In this molecule, both chlorine atoms are in activated ortho positions. The directing effects of the other substituents must be considered. While the methyl group is weakly electron-donating, the carboxylic acid group is electron-withdrawing.

Studies on similar substituted halopyrimidines have shown that regioselective substitution can be achieved. For instance, in 2,4-dichloropyrimidines, coupling reactions occur exclusively at the more reactive 4-position. scispace.com For this compound, nucleophilic substitution with ammonia in 2-propanol has been shown to yield 2-amino-6-chloro-4-methylnicotinic acid, indicating substitution occurs preferentially at one of the chloro positions. acs.org Similarly, reaction with sodium methoxide leads to regioselective substitution at the C2 position. acs.org This selectivity is often governed by a combination of steric hindrance and subtle electronic effects imparted by the substituents on the ring.

Anomalous Reactions Involving Methyl Group Chlorination

While the primary reactivity of this compound involves the pyridine ring and its substituents, anomalous reactions can occur under certain conditions. A notable side reaction is the chlorination of the methyl group at the C4 position.

This type of reaction is known to occur when methyl-substituted heteroaromatic carboxylic acids are treated with thionyl chloride (SOCl2). researchgate.net Thionyl chloride is commonly used to convert carboxylic acids into more reactive acyl chlorides. However, when heated with certain methyl-substituted heteroaromatic compounds, such as 4-methylnicotinic acid, it can also lead to chlorination of the methyl group. researchgate.net The reaction is believed to proceed through the formation of a dichloromethanesulphenyl chloride intermediate or a trichloromethyl derivative. researchgate.net

This anomalous reactivity highlights that reaction conditions must be carefully controlled when handling compounds like this compound, as reagents intended for one functional group (the carboxylic acid) can sometimes react unexpectedly with another (the methyl group). researchgate.net

| Reagent | Intended Reaction | Anomalous Side Reaction |

| Thionyl Chloride (SOCl2) | Conversion of carboxylic acid to acyl chloride. | Chlorination of the C4-methyl group. |

Applications and Derivatives in Medicinal Chemistry Research

2,6-Dichloro-4-methylnicotinic Acid as a Precursor for Bioactive Molecules

This compound serves as a valuable starting material in the synthesis of complex, biologically active molecules. Its chemical structure, featuring a substituted pyridine (B92270) ring, makes it an important building block for creating novel compounds with potential therapeutic applications. Specifically, it has been successfully utilized in the generation of conformationally restricted analogues of nicotine (B1678760), which are of significant interest in the field of medicinal chemistry for their potential to selectively target nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov

Synthesis of Conformationally Restricted Nicotine Analogues

The development of synthetic analogues of nicotine that have a rigid structure is a key area of research aimed at producing ligands that can selectively target specific nAChR subtypes, potentially leading to new therapies while avoiding the toxicity of nicotine itself. mdpi.comnih.govresearchgate.netnih.gov

One documented synthesis starting from this compound leads to a complex, tricyclic nicotine analogue. mdpi.com The process begins by treating the acid with N-methylpent-4-enamine, which forms an amide. This intermediate then undergoes a series of chemical transformations, including a C1-homologation to extend a carbon chain, conversion to a methyl ester, and a diazotransfer reaction. mdpi.com

While the synthesis of various pyrrolo-isoquinoline structures is an active area of chemical research, a direct synthetic route starting from this compound to produce pyrrolo[3,2-h]isoquinoline derivatives is not described in the reviewed scientific literature. The synthesis that does begin with this compound results in a different, albeit related, class of tricyclic nicotine analogue. mdpi.com

The final and key step in the synthesis of the conformationally restricted nicotine analogue derived from this compound is an intramolecular cyclization. This specific transformation is accomplished via a Hamaguchi–Ibata reaction, which utilizes a rhodium catalyst, Rh₂(OAc)₄, to facilitate the formation of the final ring structure, affording the target nicotine analogue in a 52% yield. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. For derivatives of this compound, these studies involve systematically altering different parts of the molecule—the halogen substituents, the carboxylic acid group, and other positions on the pyridine ring—to understand their impact on biological activity and binding affinity.

Impact of Halogen Substitution on Biological Activity

The presence and position of halogen atoms on a drug molecule can significantly modulate its biological activity. researchgate.netresearchgate.net Halogens, particularly chlorine, can alter a molecule's physicochemical properties, such as lipophilicity, which affects how it interacts with biological membranes and protein binding sites. researchgate.netresearchgate.net An increase in lipophilicity can lead to better absorption and distribution of a compound to its site of action. researchgate.net

In the context of nicotinic acid derivatives, halogen substitution has proven to be a key factor in determining efficacy.

Analgesic and Anti-inflammatory Activity : In a study of 2-arylaminonicotinic acids, derivatives featuring a 2-bromophenyl substituent displayed the most potent analgesic and anti-inflammatory activities. jst.go.jpnih.gov For example, compound 4c in the study, a bromo-substituted derivative, showed an analgesic effect similar to the reference drug, mefenamic acid. jst.go.jp

Nicotinic Receptor Binding : Research on 6-substituted nicotine analogs revealed that halogen substitution directly influences binding affinity at nicotinic acetylcholinergic receptors (nAChRs). researchgate.net A 6-bromonicotine derivative exhibited a significantly higher affinity (Ki = 0.45 nM) compared to many other analogs. researchgate.net

General Principles : The introduction of a chlorine atom can create favorable steric interactions within a receptor's binding site, enhancing affinity through additional van der Waals forces. drugdesign.org However, the effect is highly specific to the target protein; in some cases, chlorine substitution can also diminish or have no effect on biological activity. researchgate.netresearchgate.neteurochlor.org For instance, moving a fluorine atom from the para to the ortho position in a series of sulfonylpiperazine analogs resulted in a significant 12-fold decrease in potency at Hα3β4 nAChRs. nih.gov

Table 1: Impact of Halogen Substitution on Biological Activity

| Parent Scaffold | Substituent Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Arylaminonicotinic Acid | Introduction of 2-bromophenyl group | Distinctive analgesic and anti-inflammatory activities. jst.go.jpnih.gov | jst.go.jpnih.gov |

| Nicotine | Substitution at 6-position with Bromo | High binding affinity for nAChRs (Ki = 0.45 nM). researchgate.net | researchgate.net |

| Sulfonylpiperazine | Movement of Fluorine from para to ortho position | 12-fold decrease in potency for Hα3β4 nAChRs. nih.gov | nih.gov |

Modifications of the Carboxylic Acid Moiety

Several studies on nicotinic acid and related compounds have explored this strategy:

Amides and Hydrazones : Derivatization of the carboxylic acid function into amides or N-acylarylhydrazones has been investigated to improve the safety profile of nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing direct contact of the acidic moiety with the gastrointestinal mucosa. jst.go.jpresearchgate.net

Esters : The conversion of a carboxylic acid to an ester can have a dramatic effect. In one study on pyrrolopyrimidines, esterification of the carboxylic acid led to a complete loss of biological activity, highlighting the essential role of the acidic proton for interaction with the receptor. drugdesign.org

Nitriles and Amides : In a series of 2-(1-adamantylthio)nicotinic acid analogs, the parent acid was the most potent vasorelaxant and antioxidant compared to its corresponding amide and nitrile derivatives. nih.govmdpi.com This suggests the carboxylate ion is important for the observed activity. mdpi.com

Bioisosteres : A wide range of bioisosteres for the carboxylic acid group exist, including tetrazoles, hydroxamic acids, sulfonamides, and substituted phenols. researchgate.nethyphadiscovery.comnih.gov For example, 2,6-difluorophenol (B125437) has been explored as a more lipophilic bioisostere of a carboxylic acid. nih.gov The choice of bioisostere depends on the specific binding environment of the target protein, aiming to replicate the key interactions of the original carboxylic acid while offering improved drug-like properties. semanticscholar.orghyphadiscovery.com

Table 2: Effect of Carboxylic Acid Moiety Modification on Biological Activity

| Parent Compound/Series | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| 2-(1-adamantylthio)nicotinic acid | Conversion to amide or nitrile | Reduced vasorelaxant and antioxidant activity compared to the parent acid. nih.govmdpi.com | nih.govmdpi.com |

| Pyrrolopyrimidines | Esterification of carboxylic acid | Complete loss of biological activity. drugdesign.org | drugdesign.org |

| NSAIDs based on nicotinic acid | Derivatization to N-acylarylhydrazones | Maintained anti-inflammatory activity, potentially with improved GI safety. jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |

| gamma-Aminobutyric acid (GABA) | Replacement of carboxylic acid with 2,6-difluorophenol | Analogs inhibited the target enzyme, showing the moiety can substitute for a carboxylic acid. nih.gov | nih.gov |

Influence of Substituents on Binding Affinity

The binding affinity of a ligand to its receptor is determined by a combination of electronic, steric, and hydrophobic interactions. The substituents on the pyridine ring of this compound and its derivatives play a critical role in modulating these interactions.

Steric and Lipophilic Effects : SAR studies on 6-substituted nicotine analogs demonstrated that binding affinity for nAChRs was not simply dependent on the electronic nature of the substituent. researchgate.net Instead, a combination of the substituent's lipophilicity (π) and its volume (Δ MOL VOL) was found to correlate well with affinity. researchgate.net This indicates that while lipophilic groups at this position are favorable, their size must be optimal to avoid steric clashes within the binding pocket. researchgate.net

Positional and Stereochemical Importance : The specific location and spatial arrangement of a substituent are paramount. Research on truncated adenosine (B11128) derivatives showed that a 4'-β-methyl substitution resulted in the highest binding affinity for the A3 adenosine receptor, significantly higher than the 4'-α-methyl or 4',4'-dimethyl analogs. nih.gov Computational studies revealed that the β-methyl derivative adopted a favorable conformation for key interactions within the receptor, whereas the α-methyl and dimethyl derivatives led to hindered or clashed interactions. nih.gov This highlights the profound impact that the stereochemistry of a single methyl group can have on binding.

High Specificity : The binding pockets of receptors are often highly specific, meaning even small changes to a ligand can lead to a complete loss of activity. In the development of positive allosteric modulators for nAChRs, modifications to the phenyl and pyridinyl rings of the lead compound were generally not well-tolerated, demonstrating the high degree of structural conservation required for activity. nih.gov Similarly, replacing a fluorophenyl group with a more hydrophilic pyrazole (B372694) heterocycle resulted in a loss of activity, suggesting that maintaining a certain level of hydrophobicity is crucial for binding. nih.gov

Computational and Theoretical Investigations of 2,6 Dichloro 4 Methylnicotinic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. For 2,6-dichloro-4-methylnicotinic acid, DFT calculations can elucidate the effects of the chloro and methyl substituents on the pyridine (B92270) ring and carboxylic acid group. While specific DFT studies on this compound are not widely published, extensive research on related chlorinated and methylated pyridine derivatives allows for a detailed theoretical postulation.

DFT studies on chlorinated benzoic acids and pyridine derivatives have shown that the chlorine atoms act as electron-withdrawing groups, which can significantly influence the molecule's acidity and reactivity. rsc.orgrsc.org In the case of this compound, the two chlorine atoms at positions 2 and 6 are expected to lower the electron density of the pyridine ring. This electron withdrawal would increase the acidity of the carboxylic acid proton. The methyl group at position 4, being an electron-donating group, would have a counteracting but likely less pronounced effect.

Geometric optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would reveal the preferred conformation of the carboxylic acid group relative to the pyridine ring. The planarity of the molecule could be distorted due to steric hindrance between the substituents and the carboxylic acid group. The calculated bond lengths and angles would provide a precise three-dimensional structure, which is essential for subsequent molecular docking studies.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxylic acid, which are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the entire aromatic system, particularly the electron-deficient regions influenced by the chlorine atoms. libretexts.org

The presence of the electron-withdrawing chlorine atoms would lower the energy of both the HOMO and LUMO compared to nicotinic acid itself. The HOMO-LUMO gap can be correlated with the chemical reactivity; a smaller gap suggests higher reactivity. Analysis of the molecular orbital composition provides insights into which atoms are most likely to participate in nucleophilic or electrophilic attacks. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or a nucleic acid. These methods are instrumental in drug discovery and development.

Ligand-Target Interactions

Molecular docking studies on derivatives of nicotinic acid have explored their potential as inhibitors for various enzymes. For instance, nicotinic acid derivatives have been investigated as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov Other studies have focused on their antimicrobial properties, with molecular docking used to predict interactions with bacterial enzymes. mdpi.comnih.gov

For this compound, a hypothetical docking study could be performed against a relevant biological target. Given the structural similarities to some anti-inflammatory drugs, COX-2 could be a plausible target. The docking simulation would predict the binding pose of the molecule within the active site of the enzyme. Key interactions would likely involve:

Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as arginine or tyrosine.

Halogen bonding: The chlorine atoms could form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Hydrophobic interactions: The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These interactions collectively determine the binding affinity of the ligand for the target.

Prediction of Binding Affinities

The scoring functions used in molecular docking programs provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a binding constant (Kb). mdpi.com Lower binding energies indicate a more favorable interaction. These predictions, while not always perfectly accurate, are invaluable for ranking potential drug candidates in virtual screening campaigns.

Cheminformatics and QSAR Studies

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

For this compound and its analogues, a QSAR study could be designed to explore their potential as, for example, neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.gov A hypothetical QSAR model for a series of nicotinic acid derivatives might reveal that:

The presence of electron-withdrawing groups at the 2 and 6 positions of the pyridine ring is positively correlated with activity.

The size and lipophilicity of the substituent at the 4-position are critical for optimal binding.

Such a model would be invaluable for guiding the synthesis of new analogues with improved potency and selectivity.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of nicotinic acid derivatives are of significant interest in synthetic chemistry and drug design. Computational methods, particularly those based on density functional theory (DFT), are employed to predict the outcomes of chemical reactions. These studies can elucidate the geometric optimization of the molecule and identify various molecular reactivity descriptors.

Key aspects of these computational analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This information is invaluable for predicting how a molecule will interact with other reagents, guiding the prediction of reaction pathways and selectivity. For instance, in substituted nicotinic acids, the MEP can highlight potential sites for electrophilic or nucleophilic attack.

Aromaticity Indices: Calculations of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), can provide insight into the stability and reactivity of the pyridine ring, which is influenced by its substituents.

While specific DFT studies on this compound are not widely published, the principles are well-established from research on related compounds like 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov For this analogue, DFT calculations have been used to provide a holistic view of the compound's structural and electronic landscape, distinguishing electron density distributions and potential reactivity hotspots. nih.gov Such analyses for this compound would similarly involve calculating these descriptors to predict its behavior in chemical reactions.

Virtual Screening for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is instrumental in the early stages of drug discovery. For nicotinic acid analogues, virtual screening can accelerate the discovery of new derivatives with potential therapeutic applications, such as anti-inflammatory agents. nih.gov

The process often involves:

Target Identification: A biological target relevant to a specific disease is chosen. For example, cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory drugs. nih.gov

Library Generation: A virtual library of novel derivatives of the lead compound (e.g., this compound) is created by systematically modifying its structure.

Molecular Docking: This is the core of virtual screening. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function, which helps in ranking the compounds. Studies on new nicotinic acid derivatives have successfully used molecular docking to evaluate their binding within the COX-2 active site, with the results aligning well with experimental biological findings. nih.gov

ADMET Prediction: In addition to binding affinity, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the screened compounds. This helps to filter out candidates with poor pharmacokinetic profiles early in the process. nih.gov

Through these in silico methods, researchers can prioritize a smaller number of promising candidates for chemical synthesis and biological testing, saving significant time and resources.

Crystallographic Studies of Related Compounds

Crystallography provides definitive proof of a molecule's three-dimensional structure and offers deep insights into its packing and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not publicly detailed, extensive crystallographic work has been done on its analogues and derivatives, providing a framework for understanding its potential solid-state behavior. nsf.govnih.govnanomegas.comnih.gov

X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. nsf.gov This technique has been applied to numerous nicotinic acid derivatives and related heterocyclic compounds. nih.govresearchgate.net

The key crystallographic data obtained from an XRD analysis is typically summarized in a table, as shown below for the analogue 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov

| Parameter | Value |

| Compound | 2-methoxy-4,6-diphenylnicotinonitrile |

| Chemical Formula | C₂₀H₁₆N₂O |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| a (Å) | 8.8732 (4) |

| b (Å) | 11.0857 (5) |

| c (Å) | 16.2736 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1600.34 (13) |

| Z | 4 |

| This interactive table is based on data for an analogous compound and serves as an example of typical crystallographic data. |

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond individual molecular structures, understanding how molecules pack together in a crystal is crucial. This is governed by a network of non-covalent supramolecular interactions. nih.govrsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govnih.govmq.edu.au

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contact.

Key insights from Hirshfeld analysis on nicotinic acid analogues include:

Hydrogen Bonding: Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds (e.g., O-H···O, N-H···O), which are typically dominant interactions in nicotinic acid derivatives. nih.gov

π–π Stacking: The analysis can reveal π–π stacking interactions between aromatic rings, which are crucial for the stability of the crystal structure. nih.gov These are often visualized using the shape-index map. nih.gov

Other Contacts: The analysis also quantifies weaker interactions, such as C-H···π, H···H, and halogen contacts (C-Cl···Cl or C-Cl···H), providing a complete picture of the crystal packing forces. nih.gov

The relative contributions of different types of intermolecular contacts can be summarized in a 2D fingerprint plot. For instance, in the crystal structure of a nicotinamide (B372718) derivative, H···H, H···C/C···H, and H···O/O···H interactions were found to be the most significant contributors to the crystal packing. nih.gov This detailed understanding of intermolecular forces is vital for crystal engineering and predicting the physicochemical properties of the solid form. nih.govnih.gov

Analytical Characterization in Academic Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 2,6-Dichloro-4-methylnicotinic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the single aromatic proton. The methyl protons would likely appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. The aromatic proton at the 5-position is expected to resonate as a singlet in the downfield aromatic region, likely between 8.0 and 8.5 ppm, due to the deshielding effects of the adjacent chlorine atom and the carboxylic acid group. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift, generally above 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would be expected to show seven distinct signals. The methyl carbon would appear at the most upfield region (around 20-25 ppm). The aromatic carbons would resonate in the range of approximately 120-160 ppm. The carbons directly bonded to chlorine atoms (C2 and C6) would be significantly downfield. The quaternary carbon attached to the carboxylic acid group (C3) and the carbon bearing the methyl group (C4) would also have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. Predicted ¹³C NMR chemical shifts can provide a reference for experimental data. np-mrd.orghmdb.cadrugbank.comyoutube.comnp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | >10 (broad singlet) | 165-175 |

| -CH₃ | 2.4-2.6 (singlet) | 20-25 |

| C-5H | 8.0-8.5 (singlet) | 120-125 |

| C-2 | - | 150-155 |

| C-3 | - | 130-135 |

| C-4 | - | 145-150 |

| C-6 | - | 150-155 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₇H₅Cl₂NO₂), the monoisotopic mass is approximately 204.97 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Further fragmentation of the pyridine (B92270) ring could also be observed.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (approximate) | Description |

| [M]⁺ | 205 | Molecular ion |

| [M-OH]⁺ | 188 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 160 | Loss of carboxyl group |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. The C-Cl stretching vibrations would be expected in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 | Broad stretch |

| C=O (Carboxylic acid) | 1700-1725 | Strong, sharp stretch |

| C-Cl | 600-800 | Stretch |

| Aromatic C-H | ~3000-3100 | Stretch |

| Aromatic C=C | ~1450-1600 | Stretch |

| C-H (Methyl) | ~2850-2960 | Stretch |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from any impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC method would be most suitable for this analysis.

A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like formic acid or phosphoric acid in water, to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. chemscene.com

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength around 270 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the injector port. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. sigmaaldrich.com

A common derivatization procedure involves esterification to form, for example, the methyl ester, or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com Following derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would utilize a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, and a temperature program to ensure adequate separation. mdpi.comsemanticscholar.org

Table 5: General GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane or similar |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Detector | Mass Spectrometer (operating in scan or SIM mode) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and inexpensive method for monitoring the progress of chemical reactions, assessing the purity of a compound, and determining appropriate conditions for larger-scale column chromatography. In the context of academic research involving this compound, TLC is an indispensable tool.

Due to the acidic nature of the carboxylic acid group, standard silica (B1680970) gel plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically employed. To improve the resolution and prevent streaking of the acidic spot, a small amount of a modifying agent, such as acetic acid or formic acid, is often added to the eluent. This ensures that the carboxylic acid remains protonated, reducing its interaction with the silica gel and resulting in a more defined spot.

While specific Rf (retardation factor) values are highly dependent on the exact conditions (e.g., solvent system composition, temperature, and plate type), a hypothetical TLC analysis for this compound is presented below. Visualization of the spot on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the pyridine ring. Alternatively, staining with a suitable reagent that reacts with acidic functional groups, such as bromocresol green, can be used. A positive result with bromocresol green would appear as a yellow spot on a blue background.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Retardation Factor (Rf) | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | 0.45 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.5% Acetic Acid | 0.60 | UV (254 nm) |

Note: The Rf values presented in this table are hypothetical and serve as an illustrative example of what might be observed in an academic research setting. Actual values would need to be determined experimentally.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a pure sample. This quantitative technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared against the theoretically calculated values derived from its molecular formula, C₇H₅Cl₂NO₂.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (206.03 g/mol ). Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.

**Table 2: Elemental Analysis Data for this compound (C₇H₅Cl₂NO₂) **

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 40.81 | 40.75 |

| Hydrogen (H) | 2.45 | 2.48 |

| Chlorine (Cl) | 34.41 | 34.35 |

| Nitrogen (N) | 6.80 | 6.75 |

| Oxygen (O) | 15.53 | 15.67 |

Note: The "Found %" values are hypothetical and represent typical data that would be expected from an elemental analysis performed in an academic research laboratory on a pure sample of the compound. The percentage of oxygen is often determined by difference.

The close correlation between the theoretical and hypothetical found values in the table above would provide strong evidence for the successful synthesis and purification of this compound in a research setting.

Environmental and Safety Considerations of this compound in Academic Chemical Research

The responsible handling and disposal of chemical compounds are paramount in academic research settings to ensure the safety of laboratory personnel and minimize environmental impact. This article focuses on the environmental and safety considerations for this compound, a chlorinated derivative of nicotinic acid.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The development of more efficient and convenient synthetic routes for 2,6-dichloro-4-methylnicotinic acid and its analogs is a key area of ongoing research. Current methods can be complex and may require harsh reaction conditions. nih.govindianastate.educhemicalbook.com For instance, one reported synthesis of a related compound, 2,6-dichlorohomonicotinic acid, involves the direct allylation of 2,6-dichloropyridine (B45657) followed by permanganate (B83412) oxidation. indianastate.edu While effective, this method requires careful control of reaction conditions to achieve high yields. indianastate.edu Another approach to a related nicotinic acid derivative involves a multi-step process starting from methyl 5-chloro-2-methoxy-4-methyl nicotinate. google.com

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of this compound have been investigated for their potential as conformationally restricted nicotine (B1678760) analogues, there is significant scope to explore their activity against other biological targets. nih.gov The core nicotinic acid scaffold is a versatile platform that can be modified to interact with a wide range of enzymes and receptors. nih.govnih.govnih.gov

Future research could focus on screening libraries of this compound derivatives against various therapeutic targets, including those involved in cancer, inflammation, and infectious diseases. biotechnologia-journal.orgnih.gov For example, the pyrimidine (B1678525) biosynthesis pathway is a known target for drug development in various organisms. nih.gov The discovery of novel histamine (B1213489) H4 receptor antagonists from a series of 6-alkyl-2,4-diaminopyrimidines highlights the potential for discovering new therapeutic agents by modifying the core structure. nih.gov

Advanced Computational Modeling for Drug Design

In silico methods are becoming increasingly powerful tools in modern drug discovery, enabling researchers to predict the properties and interactions of molecules before they are synthesized. dovepress.comnih.govnih.gov Advanced computational modeling can be employed to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles. dovepress.comresearchgate.net

Techniques such as molecular docking can be used to predict how these compounds will bind to specific biological targets, providing insights into the key interactions that drive their activity. biotechnologia-journal.orgdovepress.comresearchgate.net Furthermore, computational methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics. dovepress.comnih.gov

Development of Structure-Based Drug Design Approaches

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.govnih.govbiocryst.comresearchgate.net By understanding the precise shape and chemical characteristics of a target's binding site, researchers can design molecules that fit perfectly and block its activity. biocryst.com

For this compound derivatives, obtaining crystal structures of these compounds in complex with their biological targets would provide invaluable information for guiding further optimization. researchgate.netyoutube.com This approach has been successfully used to develop potent and selective inhibitors for a variety of targets and could be instrumental in unlocking the full therapeutic potential of this class of compounds. nih.govresearchgate.net

Investigation of Material Science Applications for this compound Derivatives

The unique chemical structure of this compound and its derivatives may also lend itself to applications in material science. The presence of reactive chlorine atoms and a carboxylic acid group provides opportunities for polymerization and incorporation into larger molecular frameworks. mdpi.com

Future research could explore the synthesis of polymers and other materials incorporating this scaffold. The resulting materials could possess interesting electronic, optical, or mechanical properties. For example, the incorporation of such heterocyclic compounds could influence the properties of polymers used in various industrial applications. mdpi.com

Q & A

Q. What are the environmental impacts of this compound, and how can its degradation pathways be studied?

- Methodological Answer : Conduct photolysis experiments under UV light (254 nm) in aqueous solutions. Analyze degradation products via LC-MS/MS and propose pathways using EPA’s EPI Suite software. For ecotoxicity, perform Daphnia magna acute toxicity tests (OECD 202) and compare with structurally similar chlorinated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.